Ethyl decahydroquinoline-3-carboxylate
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Overview
Description
Ethyl decahydroquinoline-3-carboxylate is a heterocyclic organic compound that belongs to the quinoline family This compound is characterized by a decahydroquinoline core structure with an ethyl ester group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl decahydroquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reduction of quinoline derivatives followed by esterification. For instance, the reduction of quinoline-3-carboxylic acid with a reducing agent like sodium borohydride, followed by esterification with ethanol, can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale reduction and esterification processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the reduction step, while acid catalysts like sulfuric acid can be used for esterification .
Chemical Reactions Analysis
Types of Reactions: Ethyl decahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to fully saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products:
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: Decahydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Ethyl decahydroquinoline-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl decahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, it can inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl decahydroquinoline-3-carboxylate can be compared with other quinoline derivatives:
Quinoline-3-carboxylate: Similar structure but lacks the ethyl ester group.
Decahydroquinoline: Fully saturated quinoline without the carboxylate group.
Ethyl quinoline-3-carboxylate: Similar but not fully saturated.
Uniqueness: this compound is unique due to its combination of a decahydroquinoline core and an ethyl ester group, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Properties
IUPAC Name |
ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-2-15-12(14)10-7-9-5-3-4-6-11(9)13-8-10/h9-11,13H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTLBDSZVWRFHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CCCCC2NC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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